Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylate ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides under acidic conditions .
Another method involves the use of green chemistry approaches, such as the utilization of deep eutectic solvents (DES) and microwave-induced synthesis. For example, the synthesis can start with anthranilic acid, which is then reacted with appropriate reagents under microwave irradiation to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of fluorescent brightening agents and optical whiteners.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime
Uniqueness
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate ester groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16-2)5-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14) |
InChI Key |
ORZAIJPSHZEKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)OC)C(=O)N1 |
Origin of Product |
United States |
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